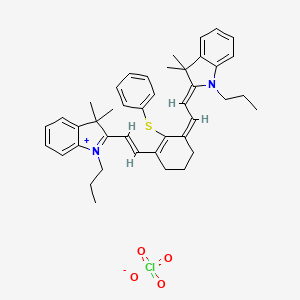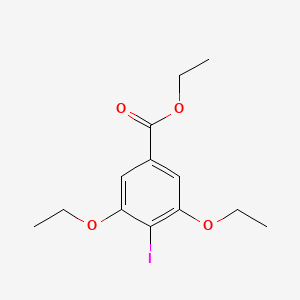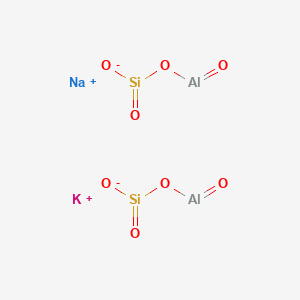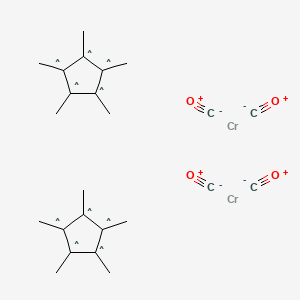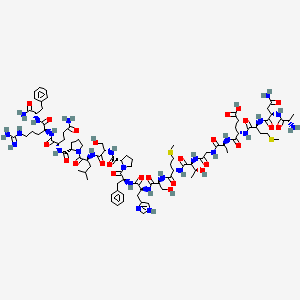
RFRP-2 (rat)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of RFRP-2 (rat) involves genomic structure and alternative splicing . The complete rFrp/sFRP-4 genomic structure spans over 31 kb covering 9 exons . Variants I to IVa were alternatively spliced to different exons in the 3’end of mRNA and resulted in transcripts with truncated open reading frame .Molecular Structure Analysis
The molecular formula of RFRP-2 (rat) is C88H134N26O25S2 and its molecular weight is 2020.3 . The structure of the mature, functional peptides processed from the target precursor molecule has been determined .Chemical Reactions Analysis
RFRP-3, a related peptide, has been shown to alter the protein expression profile of the uterine fluid of ovariectomized estrogen-primed (OEP) rats by upregulating MMP9 expression whilst downregulating that of key hub proteins Gna13, GnaQ, Gnai3 and Kras .Physical And Chemical Properties Analysis
RFRP-2 (rat) has a high hydrophilicity due to its special chemical composition . It is stored in a -20°C freezer for up to three years, or in a 4°C freezer for up to two years .Scientific Research Applications
Regulation of Hormonal Secretion and Reproductive Behavior
RFamide-related peptide-3 (RFRP-3), the mammalian counterpart of RFRP-2 in rats, influences hormonal secretion and reproductive behavior significantly. Studies have found that intracerebroventricular (ICV) injections of RFRP-3 in male rats suppress sex behavior while not affecting their ability to move. These injections also increase food intake and alter hormone levels, specifically reducing plasma levels of luteinizing hormone (LH) but increasing growth hormone (GH) irrespective of the time of day. This suggests a role for RFRP-3 in regulating the balance between reproductive and growth processes, as well as feeding behavior in rats (Johnson, Tsutsui, & Fraley, 2007).
Impact on Puberty and Growth Hormone Secretion
Another research avenue explored the effect of RFRP-3 on puberty and growth hormone secretion. RFRP-3 does not alter the timing of puberty in male rats but is associated with a peripubertal rise in growth hormone secretion. These findings indicate that while endogenous RFRP-3 does not influence the onset of puberty directly, it plays a role in the hormonal changes occurring during this critical period of development, particularly in relation to growth hormone dynamics (Johnson & Fraley, 2008).
Inhibition of LH Secretion
Further investigations into the role of RFRP-3 in rats have demonstrated its inhibitory effects on LH secretion. Intravenous (IV) administrations of RFRP-3 significantly reduce plasma LH concentrations, suggesting a direct action upon the pituitary gland to suppress gonadotropin release. This action underscores the peptide's role in modulating reproductive function and hormonal balance in rats (Murakami et al., 2008).
Effects on Food Intake and Glucose Homeostasis
RFRP-3 has been identified as an orexigenic neuropeptide that significantly influences food intake, body mass, and glucose metabolism. Administration of RFRP-3 leads to increased food intake, body mass, hyperlipidemia, hyperglycemia, glucose intolerance, hypoinsulinism, and insulin resistance. These results suggest RFRP-3's involvement in energy homeostasis and its potential as a target for treating metabolic disorders (Huo et al., 2020).
Regulation of Reproductive and Stress Hormones
RFRP-3 also plays a role in regulating stress hormones in addition to its reproductive functions. Intracerebroventricular injection of RFRP-3 in female rats significantly delays the onset of puberty and alters the secretion of hormones such as LH, estradiol, and growth hormone. These findings indicate a complex role for RFRP-3 in coordinating the onset of reproductive capability with energy balance and stress response mechanisms (Han et al., 2017).
Mechanism of Action
Target of Action
RFamide-related peptide-2 (RFRP-2) is a member of the RFamide peptide family, which includes neuropeptides that have a conserved carboxyl-terminal Arg–Phe–NH2 sequence . The primary targets of RFRP-2 are G-protein-coupled receptors, specifically NPFFR1 and NPFFR2 . These receptors are broadly distributed in the central nervous system, with the highest levels found in the limbic system and the hypothalamus .
Mode of Action
RFRP-2 interacts with its target receptors, NPFFR1 and NPFFR2, to modulate several functions including reproduction, feeding, and cardiovascular regulation . It has been suggested that RFRP-2’s action depends on opioid receptors activation, supporting its role in an anti-opioid system related to the opioid system .
Biochemical Pathways
RFRP-2 is involved in the modulation of nociception in basal and chronic pain conditions as well as their modulatory effects on the analgesic effects of opiates . It also plays a role in the hypothalamic-pituitary-gonadal (HPG) axis via its G protein-coupled receptor 147 (GPR147) . Moreover, RFRP-2 has been found to be involved in energy homeostasis and glucose metabolism .
Pharmacokinetics
It has been shown that intracerebroventricular administration of a related peptide, rfrp-1, increases prolactin secretion in rats . This suggests that RFRP-2 may also have central effects when administered in this manner.
Result of Action
RFRP-2 has been found to have a variety of effects at the molecular and cellular level. For instance, it has been shown to modulate nociception in rodents . In addition, it has been found to play a role in the modulation of several functions including reproduction, feeding, and cardiovascular regulation .
Action Environment
The action of RFRP-2 can be influenced by various environmental factors. For example, it has been suggested that the expression of RFRP-2 contributes to the integration of energy balance and reproduction, and is up-regulated in metabolically deficient conditions .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
RFRP-2 interacts with various biomolecules, primarily through its receptor, GPR147 . This interaction triggers a cascade of biochemical reactions that influence various physiological processes. For instance, RFRP-2 has been shown to inhibit gonadotropin-releasing hormone (GnRH) neurons, thereby regulating reproductive function .
Cellular Effects
RFRP-2 exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, RFRP-2 has been shown to stimulate food intake in rats, suggesting a role in energy homeostasis .
Molecular Mechanism
RFRP-2 exerts its effects at the molecular level through several mechanisms. It binds to its receptor, GPR147, triggering a series of intracellular events . This can lead to changes in gene expression, enzyme activation or inhibition, and alterations in cellular function .
Temporal Effects in Laboratory Settings
The effects of RFRP-2 can change over time in laboratory settings. For example, chronic treatment with RFRP-3, a related peptide, has been shown to result in marked body mass increase, hyperphagia, hyperlipidemia, hyperglycemia, glucose intolerance, hypoinsulinism, hyperglucagon, and insulin resistance in rats .
Dosage Effects in Animal Models
The effects of RFRP-2 can vary with different dosages in animal models. For instance, high-dose treatment with RFRP-3 has been shown to suppress viability and increase apoptotic rates in rat cumulus cells .
Metabolic Pathways
RFRP-2 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . For instance, RFRP-3, a related peptide, has been shown to be involved in glucose metabolism in the pancreas and glucose disposal tissues of rats .
Transport and Distribution
RFRP-2 is transported and distributed within cells and tissues through specific transporters and binding proteins . Its localization or accumulation can be influenced by various factors, including its interactions with these proteins .
Subcellular Localization
The subcellular localization of RFRP-2 and its effects on activity or function can vary. For instance, RFRP-3, a related peptide, has been shown to be associated with the Golgi apparatus and the plasma membrane in rat cells . This localization can influence the peptide’s activity and function .
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H134N26O25S2/c1-45(2)35-60(86(138)113-31-15-22-64(113)83(135)103-53(24-26-66(90)118)76(128)100-52(21-14-30-96-88(93)94)75(127)105-57(71(92)123)36-49-17-10-8-11-18-49)108-82(134)63(43-116)111-84(136)65-23-16-32-114(65)87(139)61(37-50-19-12-9-13-20-50)109-79(131)58(38-51-40-95-44-98-51)107-81(133)62(42-115)110-78(130)56(29-34-141-7)104-85(137)70(48(5)117)112-68(120)41-97-73(125)47(4)99-74(126)54(25-27-69(121)122)101-77(129)55(28-33-140-6)102-80(132)59(39-67(91)119)106-72(124)46(3)89/h8-13,17-20,40,44-48,52-65,70,115-117H,14-16,21-39,41-43,89H2,1-7H3,(H2,90,118)(H2,91,119)(H2,92,123)(H,95,98)(H,97,125)(H,99,126)(H,100,128)(H,101,129)(H,102,132)(H,103,135)(H,104,137)(H,105,127)(H,106,124)(H,107,133)(H,108,134)(H,109,131)(H,110,130)(H,111,136)(H,112,120)(H,121,122)(H4,93,94,96)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJMBTDODJSDJI-YPHUOVQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H134N26O25S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2020.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
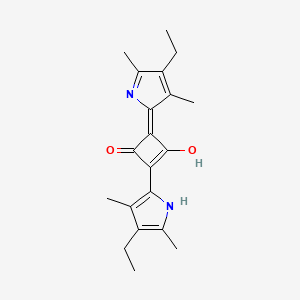
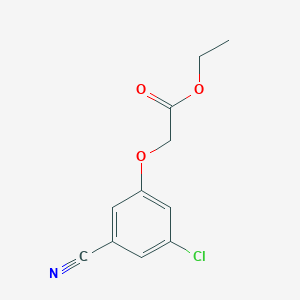

![1-(4,6-dichloro-5-fluoropyrimidin-2-yl)-6-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1518395.png)

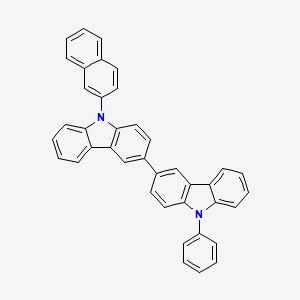
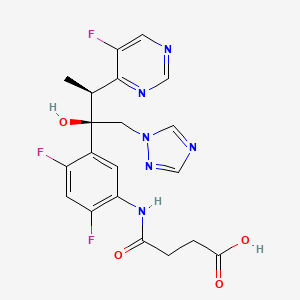
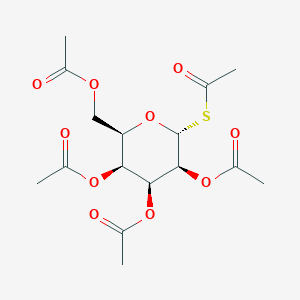
![2-[(Z)-(5-methyl-4-pentylpyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-1,2-dihydropyrrol-3-one](/img/structure/B1518420.png)
